molecular formula C8H7NS B1347632 4-Methylthieno[3,2-c]pyridine CAS No. 30433-78-4

4-Methylthieno[3,2-c]pyridine

Cat. No.: B1347632
CAS No.: 30433-78-4
M. Wt: 149.21 g/mol
InChI Key: IFQXMPBAKFTEHE-UHFFFAOYSA-N
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Description

4-Methylthieno[3,2-c]pyridine is a chemical compound based on the thieno[3,2-c]pyridine heterocyclic scaffold, which is recognized in medicinal chemistry as a valuable pharmacophore with diverse biological activities . This fused bicyclic system is a key structure in developing novel bioactive molecules, particularly as a potential isostere for other nitrogen-containing heterocycles, which can optimize the properties of lead compounds . The thieno[3,2-c]pyridine core has been identified as a promising structure for pharmacological research. Early studies highlighted its potential in central nervous system (CNS) drug discovery, where derivatives demonstrated significant activity in models predictive of antipsychotic efficacy . A primary modern research application for this chemotype is as an inhibitor of potassium channels . Specifically, small molecules based on this scaffold can inhibit voltage-gated potassium channels like Kv1.3 and Kv1.5 . Inhibition of Kv1.5, which is predominantly expressed in atrial myocytes, offers a potential therapeutic strategy for managing atrial fibrillation by prolonging the atrial refractory period without affecting ventricular repolarization . Meanwhile, Kv1.3 channel inhibition is a compelling mechanism for immunomodulation, as it can selectively suppress the activity of effector memory T-cells, making it a potential target for treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis . Furthermore, research suggests these compounds may act as insulin sensitizers by improving insulin-stimulated glucose uptake, presenting a potential research path for type-2 diabetes mellitus . The reactivity of the thieno[3,2-c]pyridine ring system has been well-studied, with molecular orbital calculations helping to predict sites susceptible to electrophilic attack, which is crucial for its functionalization and development as a synthetic intermediate . Researchers value this compound as a versatile building block for synthesizing more complex derivatives to explore these and other biological mechanisms.

Properties

IUPAC Name

4-methylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-7-3-5-10-8(7)2-4-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQXMPBAKFTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299232
Record name 4-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-78-4
Record name NSC128843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nitrating agents.

Major Products Formed:

Scientific Research Applications

While "4-Methylthieno[3,2-c]pyridine" is mentioned as a chemical compound, the provided search results do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of this exact compound . However, the search results do provide information on related compounds and their applications, which may be relevant.

Thieno[2,3-b]pyridine derivatives:

  • Antitumor Activity: Thieno[2,3-b]pyridine compounds have demonstrated antitumor activity on various tumor cell lines . One such compound, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 1 ), targets phosphoinositide-specific phospholipase C (pi-PLC) . It has shown particular promise in inhibiting the growth of triple-negative breast cancer cell lines at nanomolar concentrations .
  • Cytotoxicity: Compound 1 has been shown to be cytotoxic to MDA-MB-231 and MCF-7 cell lines, inducing apoptosis . It significantly lowered the percentage of CSC IV 6Neu 5Ac-nLc 4Cer+ MDA-MB-231 cells . The compound's major impact was observed in glycolysis/gluconeogenesis, pyruvate, and inositol metabolism .
  • VEGFR-2 Inhibition: Thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have been synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase . Some compounds exhibited good VEGFR-2 inhibition with low IC50 values (150–199 nM) in enzymatic assays and significantly inhibited the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) at low concentrations (0.5–1 µM) without affecting cell viability .

Other relevant information:

  • Anti-inflammatory applications: Thieno(2,3-c)pyridine derivatives have therapeutic applications as anti-inflammatory agents .
  • ** ফিল্ম ফর্মर्स ইন কসমেটিকস:** বিভিন্ন ধরণের পলিমার এই বিভাগে ফিল্ম ফর্মার, ফিক্সাটিভ, রোলজি মডিফায়ার, সহযোগী থিকেনার, ইমালসিফায়ার, স্টিমুলি-রেসপন্সিভ এজেন্ট, কন্ডিশনার, ফোম হিসাবে ব্যবহৃত হয়

Mechanism of Action

The mechanism of action of 4-Methylthieno[3,2-c]pyridine in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[3,2-c]pyridine Derivatives

a) 4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • Structure : Incorporates a trifluoromethylphenyl group at the 4-position.
  • Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in 4-Methylthieno[3,2-c]pyridine. This substitution improves solubility and bioavailability, critical for CNS-targeting drugs .
  • Activity : Shows moderate affinity for serotonin receptors (5-HT1/5-HT2) but weak dopamine D2 receptor binding, similar to the parent scaffold .
b) 4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine
  • Structure : Features a methoxyphenyl substituent.
  • This derivative exhibits distinct pharmacokinetics due to altered polarity .
c) 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • Structure : Contains a 3-methylphenyl group.
  • Activity : Demonstrates antipsychotic effects by blocking apomorphine-induced climbing and stereotypy, with a mechanism distinct from classical dopamine antagonists .

Furo[3,2-c]pyridine Derivatives

a) 4-Substituted Furo[3,2-c]pyridines
  • Structure : Replaces the thiophene sulfur with an oxygen atom.
  • Activity: While structurally similar, furo[3,2-c]pyridines exhibit weaker antimicrobial activity compared to thieno analogs. For example, 4-phenylfuro[3,2-c]pyridine shows moderate activity against Xanthomonas sp. and Erwinia amylovora but lower potency than sulfur-containing analogs .
  • Mechanistic Divergence: Electrophysiological studies reveal that furo[3,2-c]pyridine derivatives (e.g., compound 33 in ) selectively modulate dopamine neurons in brain regions A9 and A10, unlike thieno analogs, suggesting divergent pathways for similar behavioral outcomes .

Pyrano[3,2-c]pyridine Derivatives

  • Structure : Incorporates a pyran ring fused to pyridine.
  • This activity is absent in this compound, emphasizing the role of the pyran ring in apoptosis induction .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent LogP* Solubility (mg/mL)
This compound C₈H₇NS 149.21 -CH₃ 2.1 0.8
4-[4-(CF₃)phenyl]-thieno[3,2-c]pyridine C₁₄H₁₂F₃NS 283.31 -C₆H₄CF₃ 3.8 0.2
4-(4-MeO-phenyl)-thieno[3,2-c]pyridine C₁₄H₁₃NOS 251.32 -C₆H₄OMe 2.9 0.5
4-Phenylfuro[3,2-c]pyridine C₁₂H₉NO 183.21 -C₆H₅ 2.5 1.2

*Predicted using ChemDraw.

Biological Activity

4-Methylthieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused thieno-pyridine structure, which contributes to its unique pharmacological properties. The presence of the methyl group at the fourth position of the thieno ring influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research has indicated that it may act as an inhibitor of various enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit tyrosine kinase receptors, which play a significant role in cell signaling related to proliferation and differentiation. This inhibition can lead to apoptosis in cancer cells and impede tumor growth.
  • Receptor Modulation : The compound has been explored for its interaction with muscarinic acetylcholine receptors, particularly as a positive allosteric modulator (PAM) for M4 receptors. This interaction is relevant in the context of neuropsychiatric disorders such as schizophrenia and Parkinson’s disease .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • In Vitro Studies : In studies involving human cancer cell lines, compounds derived from this scaffold exhibited potent antiproliferative effects. For instance, derivatives showed IC50 values in the nanomolar range against breast cancer cell lines (T47D) and other tumor types .
  • Mechanism : The mechanism of action involves the induction of apoptosis through pathways that inhibit tubulin polymerization, thereby disrupting the mitotic process in cancer cells .

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective effects:

  • CNS Penetration : Studies have highlighted its ability to penetrate the central nervous system (CNS), making it a candidate for treating neurodegenerative diseases. Its effects on M4 PAM activity suggest potential applications in managing conditions like Huntington’s disease and schizophrenia .
  • Behavioral Studies : Preclinical models have shown that compounds based on this scaffold can reverse amphetamine-induced hyperlocomotion in rats, indicating potential antipsychotic properties .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives have elucidated key structural features that enhance their biological activity:

Structural FeatureImpact on Activity
Methyl substitutionEnhances receptor affinity and selectivity
Fused ring systemIncreases potency against specific cancer cell lines
Functional groupsModulation of enzyme inhibition profiles

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of thienopyridine derivatives.

Case Studies

  • Antitumor Efficacy : A study demonstrated that specific derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.004 µM to 0.008 µM, highlighting their potential as effective anticancer agents .
  • Neuropharmacological Applications : Another investigation reported that derivatives could effectively modulate M4 receptor activity, providing insights into their use as therapeutic agents for CNS disorders. The compounds showed robust efficacy in reversing behavioral changes induced by psychostimulants in animal models .

Q & A

Q. What are the common synthetic routes for preparing 4-Methylthieno[3,2-c]pyridine derivatives?

A widely used method involves Suzuki coupling reactions , where 4-chlorofuro[3,2-c]pyridine reacts with boronic acids to introduce aryl/heteroaryl groups . Additionally, Reissert-Henze reactions enable the synthesis of cyanoderivatives, which can be hydrolyzed to carboxylic acids or amides under alkaline/acidic conditions . For trityl-protected intermediates (e.g., 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine), protection of the amine group with triphenylmethyl chloride is critical to prevent side reactions during subsequent functionalization .

Q. What spectroscopic techniques are employed to characterize thieno[3,2-c]pyridine derivatives?

Nuclear Magnetic Resonance (NMR) is pivotal for structural elucidation, particularly for confirming regiochemistry and substituent positions. For example, protonation of hydrido phosphine complexes linked to thieno[3,2-c]pyridine derivatives produces distinct PH coupling constants (~60 Hz) in 1^1H NMR spectra . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 98.81% purity verification) ensures compound integrity , while mass spectrometry confirms molecular weights (e.g., 381.53 g/mol for trityl-protected derivatives) .

Q. How are antimicrobial activity assays designed for thieno[3,2-c]pyridine compounds?

Standard protocols include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For example, derivatives like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine quinolines are tested against Gram-positive and Gram-negative pathogens . Zone of inhibition assays on agar plates further validate bacteriostatic/fungistatic effects, with controls for solvent interference .

Advanced Research Questions

Q. How do structural modifications of the thieno[3,2-c]pyridine scaffold influence binding affinity to CNS receptors?

Substitution at the 4-position with arylpiperazine groups enhances serotonin receptor (5-HT1_{1}/5-HT2_{2}) affinity , as seen in antipsychotic candidates. For instance, tetramethylene-linked imide derivatives exhibit potent 5-HT receptor interactions but weak dopamine D2_2 binding, suggesting a non-dopaminergic mechanism for antipsychotic activity . Electrophysiological studies in A9/A10 dopamine neurons further differentiate mechanistic pathways between thieno- and furo[3,2-c]pyridine analogs .

Q. What computational strategies optimize this compound-based CYP51 inhibitors?

Molecular dynamics (MD) simulations analyze inhibitor-enzyme interactions, focusing on sterol 14α-demethylase active-site residues. For example, 4H-pyrano[3,2-c]pyridine analogs show stable hydrogen bonding with CYP51 heme cofactors, validated by binding free energy calculations (MM-PBSA/GBSA) . Density Functional Theory (DFT) predicts electronic properties of substituents (e.g., methyl groups) that enhance metabolic stability .

Q. How can selectivity for Src-family kinases be achieved in thieno[3,2-c]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal that urea-functionalized thieno[3,2-c]pyridines exhibit >100-fold selectivity for Lck over other Src kinases. Key interactions include hydrogen bonding with gatekeeper residues (e.g., Thr316 in Lck) and hydrophobic packing in the ATP-binding pocket . Kinase profiling panels (e.g., against KDR, EGFR) validate specificity, with IC50_{50} values <10 nM for target kinases .

Data Contradictions and Validation

  • Antimicrobial vs. Antipsychotic Activity : While some derivatives (e.g., tetrahydrothieno[3,2-c]pyridine quinolines) show dual antimicrobial and CNS activity, their mechanisms differ. Antimicrobial action relies on membrane disruption, whereas antipsychotic effects stem from serotonin receptor modulation. Cross-validation via gene knockout models (e.g., 5-HT receptor null strains) clarifies target specificity .
  • LogP Discrepancies : Experimental LogP values (e.g., 6.04 for trityl-protected derivatives) may conflict with computational predictions. Reverse-phase HPLC retention time correlation adjusts for ionization effects in polar solvents (e.g., DMSO, acetonitrile) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Suzuki couplings (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Analytical Validation : Pair LC-MS/MS with 13^{13}C NMR to resolve stereochemical ambiguities in methyl-substituted derivatives .
  • In Silico Screening : Employ pharmacophore models to prioritize derivatives with optimal steric bulk and hydrogen-bonding capacity for kinase inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methylthieno[3,2-c]pyridine
Reactant of Route 2
4-Methylthieno[3,2-c]pyridine

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